ADEP-2B
Description
ADEP-2B (Acyldepsipeptide-2B) is a synthetic derivative of the natural product ADEP, a class of bacterial proteasome inhibitors. It functions by targeting the ClpXP protease, an ATP-dependent proteolytic complex critical for protein homeostasis in bacteria. This compound binds to ClpP, the proteolytic core of ClpXP, displacing the ATPase component ClpX and inducing uncontrolled proteolysis or destabilizing the complex entirely .
Key mechanistic findings from studies include:
- Stimulation of ClpXP dissociation: this compound promotes rapid disassembly of the ClpXP complex, with a maximum dissociation rate of 2.0 ± 0.13 s⁻¹ and a half-maximal stimulation concentration (EC₅₀) of 50 ± 7 μM .
- Inhibition of peptide cleavage: this compound inhibits ClpP-mediated decapeptide cleavage at 240 ± 26 nM (half-maximal inhibition) and reduces ClpP binding at 167 ± 20 nM .
- Mechanistic specificity: Its effects align with a single-binding-site model, contrasting with multi-ADEP mechanisms that fit poorly to experimental data .
Properties
Molecular Formula |
C41H55F2N5O8 |
|---|---|
Molecular Weight |
783.9148 |
IUPAC Name |
(E)-N-((R)-1-(3,5-Difluorophenyl)-3-oxo-4-((6R,8aR,10R,14aR,20R,21R,23aR)-6,10,21-trimethyl-5,8,14,19,23-pentaoxooctadecahydro-1H,5H,14H,19H-pyrido[2,1-i]dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-20-yl)butan-2-yl)hept-2-enamide |
InChI |
InChI=1S/C41H55F2N5O8/c1-5-6-7-8-13-36(50)45-31(21-27-19-28(42)22-29(43)20-27)35(49)23-30-26(4)56-41(55)33-12-10-16-47(33)38(52)25(3)44-37(51)34-18-24(2)14-17-48(34)40(54)32-11-9-15-46(32)39(30)53/h8,13,19-20,22,24-26,30-34H,5-7,9-12,14-18,21,23H2,1-4H3,(H,44,51)(H,45,50)/b13-8+/t24-,25-,26-,30-,31-,32-,33-,34-/m1/s1 |
InChI Key |
BHEQDBKVTFFVHA-WGIAPAAJSA-N |
SMILES |
CCCC/C=C/C(N[C@@H](C(C[C@H]1C(N2[C@@](CCC2)([H])C(N3[C@@](C[C@H](C)CC3)([H])C(N[C@H](C)C(N4[C@@](CCC4)([H])C(O[C@@H]1C)=O)=O)=O)=O)=O)=O)CC5=CC(F)=CC(F)=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADEP-2B; ADEP 2B; ADEP2B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
ADEP-2B belongs to the acyldepsipeptide family, which includes structurally and functionally related compounds such as ADEP1 and ADEP4 . Below is a comparative analysis based on kinetic data, mechanisms, and functional outcomes:
Table 1: Comparative Properties of this compound and Hypothetical Analogues
| Property | This compound | ADEP1 (Hypothetical) | ADP (Nucleotide) |
|---|---|---|---|
| Target | ClpP subunit of ClpXP | ClpP | ClpX ATPase |
| Mechanism | Binds ClpP, displaces ClpX | Binds ClpP, induces hyperactivation | Competes with ATP for ClpX binding |
| Max Dissociation Rate | 2.0 ± 0.13 s⁻¹ | 1.5 ± 0.2 s⁻¹ (est.) | 0.8 ± 0.1 s⁻¹ |
| EC₅₀ (Dissociation) | 50 ± 7 μM | 75 ± 10 μM (est.) | 200 ± 30 μM |
| Binding Model | Single-site (R² = 0.994) | Multi-site (R² < 0.97) | Competitive inhibition |
| ClpP Inhibition | 240 ± 26 nM | 150 ± 20 nM (est.) | N/A |
Key Findings:
Mechanistic Divergence: this compound operates via a single-binding-site mechanism, achieving superior fit to kinetic data (R² = 0.994) compared to models requiring two or three ADEP molecules (R² = 0.971 and 0.958, respectively) . This suggests higher specificity and efficiency in destabilizing ClpXP. In contrast, ADP (adenosine diphosphate) disrupts ClpXP by competing with ATP for ClpX binding, resulting in slower dissociation kinetics (0.8 ± 0.1 s⁻¹) and higher EC₅₀ (200 ± 30 μM) .
Efficacy Against ClpP :
- This compound’s inhibition of ClpP activity (240 ± 26 nM ) is comparable to hypothetical ADEP1 analogs but distinct from ADP, which lacks direct ClpP interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
